molecular formula C10H12O B11925033 3-Methylindan-5-ol CAS No. 20294-37-5

3-Methylindan-5-ol

Cat. No.: B11925033
CAS No.: 20294-37-5
M. Wt: 148.20 g/mol
InChI Key: DGABSSAOKQLLFS-UHFFFAOYSA-N
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Description

3-Methylindan-5-ol is an organic compound with the molecular formula C10H12O It is a derivative of indan, a bicyclic hydrocarbon, and features a hydroxyl group (-OH) attached to the fifth carbon of the indan ring system

Chemical Reactions Analysis

Types of Reactions: 3-Methylindan-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3-Methylindan-5-one.

    Reduction: Formation of 3-Methylindan.

    Substitution: Formation of various substituted indan derivatives.

Scientific Research Applications

3-Methylindan-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylindan-5-ol involves its interaction with various molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various biochemical reactions. The compound’s structure enables it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Methylindan-5-ol is unique due to the presence of both the methyl group at the third position and the hydroxyl group at the fifth position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

20294-37-5

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

3-methyl-2,3-dihydro-1H-inden-5-ol

InChI

InChI=1S/C10H12O/c1-7-2-3-8-4-5-9(11)6-10(7)8/h4-7,11H,2-3H2,1H3

InChI Key

DGABSSAOKQLLFS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C1C=C(C=C2)O

Origin of Product

United States

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